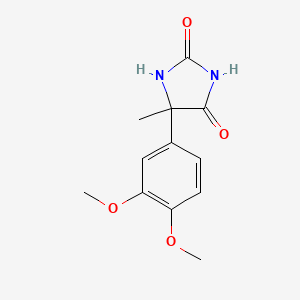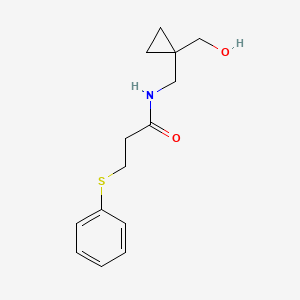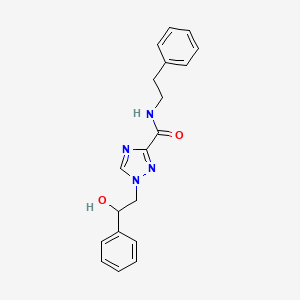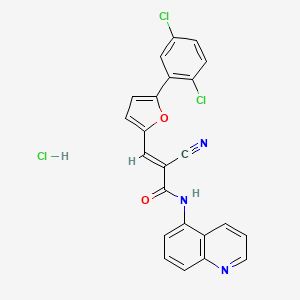
5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione (DMPMD) is a heterocyclic organic compound with a wide range of applications in the field of organic chemistry and biochemistry. DMPMD has been used in a variety of synthetic reactions, including the synthesis of natural products, and in the development of selective inhibitors of enzymes and other biological targets. It has also been used in the development of therapeutic agents for the treatment of various diseases.
科学的研究の応用
Molecular Dimerization Studies
- Hydrogen-Bond-Assisted Molecular Dimerization : Research on derivatives of imidazolidine-2,4-dione, like ferrocenyl methylhydantoin, has shown the presence of hydrogen-bonded dimers. Studies involved X-ray diffraction and various spectroscopy techniques to understand the molecular interactions and dimerization processes. This research can provide insights into the fundamental properties of such compounds (Bisello et al., 2017).
Corrosion Inhibition Research
- Corrosion Inhibition Performance : Imidazolidine derivatives have been investigated for their potential as corrosion inhibitors. This research focused on how these compounds interact with metal surfaces, with a particular interest in their efficiency in protecting mild steel in acidic environments. The findings suggest potential industrial applications for these derivatives in corrosion protection (Yadav et al., 2015).
Synthesis and Chemical Properties
- Synthesis of Analogs : Studies on the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its analogs highlight the chemical versatility of this compound. These efforts contribute to understanding the chemical properties and potential applications of these substances in various fields (Witchard & Watson, 2010).
Material Science and Engineering
- Structure-Property Relationships in Drug Impurities : Research on 1-methyl-5,5-diphenylimidazolidine-2,4-dione, related to imidazolidine-2,4-dione, involves understanding its structure and properties, especially in the context of drug impurity. Such studies are crucial in pharmaceutical manufacturing to ensure drug safety and efficacy (Kumar & Bhaskar, 2019).
Pharmacological Applications
- Search for Active Serotonin Antagonists : Explorations into 3,5-disubstituted arylpiperazine-imidazolidine-2,4-diones have been undertaken to find selective serotonin antagonists. These investigations combine chemical modifications with molecular modeling, potentially contributing to the development of new psychiatric medications (Kucwaj-Brysz et al., 2018).
In Vitro Studies
- Antibacterial and Anticancer Activity : Studies have shown that imidazolidine derivatives can have significant in vitro activities, including antibacterial and anticancer effects. This research is crucial for developing new therapeutic agents (Uwabagira & Sarojini, 2019).
作用機序
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities, can influence a variety of biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
A related compound, 3,4-dimethoxyphenethylamine, has been reported to have some activity as a monoamine oxidase inhibitor .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the environment can significantly impact the action of similar compounds . For instance, the corrosion inhibition potential of 3,4-dimethoxy phenyl thiosemicarbazone for copper in 1 M hydrochloric acid (HCl) solutions was found to be influenced by the acidic environment .
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-12(10(15)13-11(16)14-12)7-4-5-8(17-2)9(6-7)18-3/h4-6H,1-3H3,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEXQYITISXIQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49675500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
956611-52-2 |
Source


|
| Record name | 5-(3,4-dimethoxyphenyl)-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-ethyl 2-((3-carbamoyl-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2399398.png)


![2-[(3-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2399401.png)
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2399402.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399403.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2399404.png)
![N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2399405.png)

![N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2399409.png)
![4-cyano-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399411.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone](/img/structure/B2399415.png)